REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[CH3:13][N:14](OC)[C:15](OCC)=O.CC[O:24]CC>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:8]([C:9]2[CH:13]=[N:14][CH:15]=[CH:11][CH:10]=2)=[O:24])[CH:3]=1
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Name
|
|
Quantity
|
9.84 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
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CN(C(=O)OCC)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred (-78° C.) for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 6N HCl (100 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×) and methylene dichloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica (ethyl acetate, 10% methanol/ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |